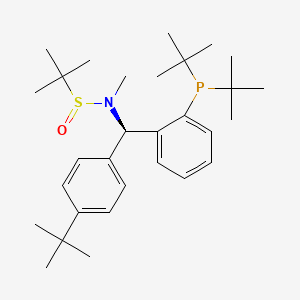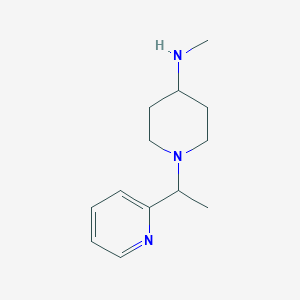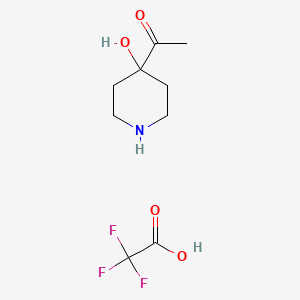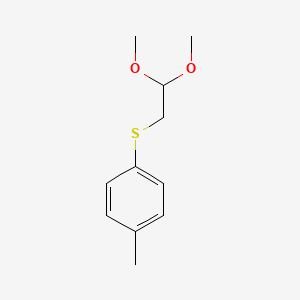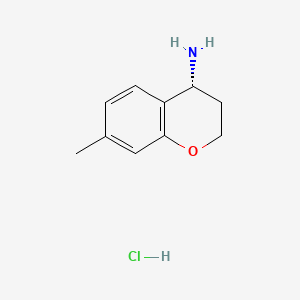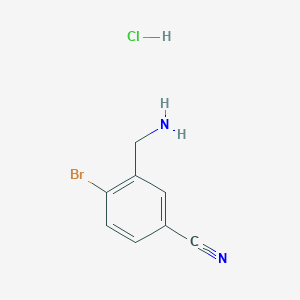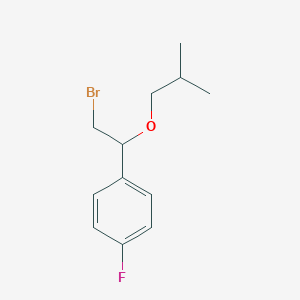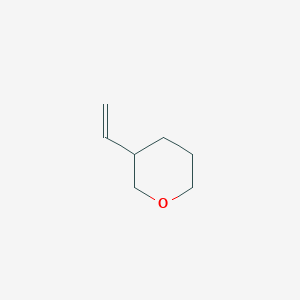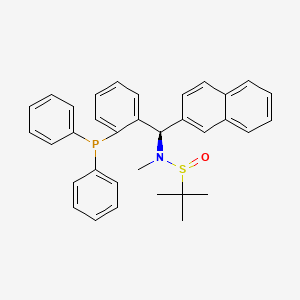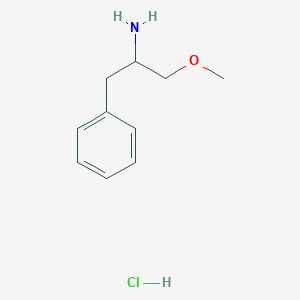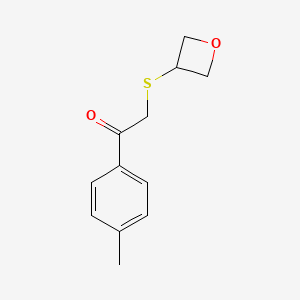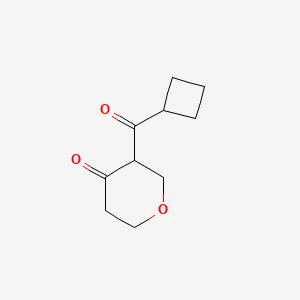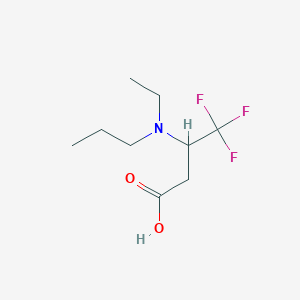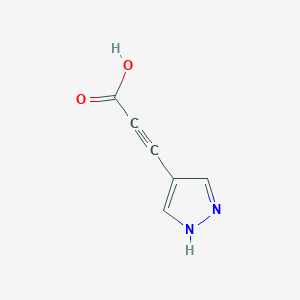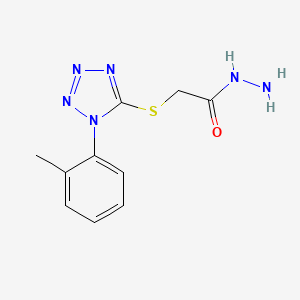
(1-o-Tolyl-1H-tetrazol-5-ylsulfanyl)-acetic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide is a compound of significant interest in the field of organic chemistry. This compound features a tetrazole ring, which is known for its stability and diverse reactivity, making it a valuable scaffold in medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide typically involves the reaction of O-tolyl tetrazole with thioacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tetrazole ring to a more reduced form, such as an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioacetohydrazide moiety can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide exerts its effects involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the thioacetohydrazide moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide include other tetrazole derivatives and thioacetohydrazide-containing molecules. These compounds share similar reactivity and applications but may differ in their specific properties and effectiveness. For example, other tetrazole derivatives may have different substituents on the tetrazole ring, leading to variations in stability and reactivity. The uniqueness of 2-((1-(O-tolyl)-1h-tetrazol-5-yl)thio)acetohydrazide lies in its specific combination of the tetrazole and thioacetohydrazide moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H12N6OS |
|---|---|
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetohydrazide |
InChI |
InChI=1S/C10H12N6OS/c1-7-4-2-3-5-8(7)16-10(13-14-15-16)18-6-9(17)12-11/h2-5H,6,11H2,1H3,(H,12,17) |
Clé InChI |
YWCXRYOJDDBMSP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


